![molecular formula C21H19ClN2O2 B606913 D159687 CAS No. 1155877-97-6](/img/structure/B606913.png)
D159687
Übersicht
Beschreibung
Biphenyl compounds are a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They consist of two benzene rings linked at the [1,1’] position .
Molecular Structure Analysis
The structure of biphenyl compounds can be viewed using Java or Javascript .Chemical Reactions Analysis
Reactions at the benzylic position include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
Boronic esters, which are usually bench stable, are easy to purify and often even commercially available . They have played a prominent role in chemical transformations, where the valuable boron moiety remains in the product .Wissenschaftliche Forschungsanwendungen
Gewichtsverlust und Reduktion der Fettmasse
D159687 wurde in einer Studie über einen Zeitraum von sieben Wochen bei gealterten Mäusen als Gewichtsverlust induzierend festgestellt {svg_1}. Interessanterweise trat dieser Gewichtsverlust trotz einer Erhöhung der Nahrungsaufnahme auf {svg_2}. Die Verbindung bewirkt einen selektiven Verlust der Fettmasse unter gleichzeitiger Erhaltung der Muskelmasse {svg_3}.
Verbesserung der kognitiven Funktion
Die Verbindung wurde mit der Verbesserung der kognitiven Funktion in Verbindung gebracht {svg_4}. Es wurde beobachtet, dass sie die physische und kognitive Funktion bei gealterten Mäusen trotz des induzierten Gewichtsverlusts nicht verändert {svg_5}.
Gedächtnisverbesserung
This compound wurde festgestellt, dass es biphasische, die Gedächtnisleistung verstärkende Effekte hat, die mit lerninduzierten Signalwegen verbunden sind {svg_6}. Bei einer bestimmten Dosierung verbesserte es die Gedächtnisbildung und -konsolidierung bei der kontextuellen Angstkonditionierung {svg_7}.
Hemmung von Phosphodiesterase 4D
This compound ist ein negativer allosterischer Modulator von Phosphodiesterase 4D (PDE4D) {svg_8}. Es ist selektiv für PDE4D gegenüber PDE4B und 14 weiteren PDE-Isoformen {svg_9}. Diese Hemmung von PDE4D ist mit ihren Auswirkungen auf Gewichtsverlust, kognitive Funktion und Gedächtnisverbesserung verbunden {svg_10}.
Erhöhung des cAMP-Spiegels
Es wurde festgestellt, dass die Verbindung die Spiegel von cyclischem Adenosinmonophosphat (cAMP) im CA1-Bereich des Hippocampus nach der Konditionierung im Angstkonditionierungstest erhöht {svg_11}. Diese Erhöhung der cAMP-Spiegel ist mit ihren gedächtnisverbessernden Wirkungen verbunden {svg_12}.
Upregulation der lerninduzierten Fos-Expression
This compound wurde beobachtet, dass es die lerninduzierte Fos-Expression im CA1-Bereich des Hippocampus 30 Minuten nach der Konditionierung aufregelt {svg_13}. Dies deutet darauf hin, dass die Verbindung potenzielle Anwendungen in der lern- und gedächtnisbezogenen Forschung haben könnte {svg_14}.
Wirkmechanismus
Target of Action
D159687, also known as “1-(4-((3’-Chloro-6-methoxy-[1,1’-biphenyl]-3-yl)methyl)phenyl)urea”, is a selective inhibitor of Phosphodiesterase 4D (PDE4D) . PDE4D is an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various cellular processes .
Mode of Action
This compound interacts with PDE4D and inhibits its activity . This inhibition leads to an increase in intracellular cAMP levels . The elevated cAMP levels then stimulate cAMP signaling, leading to an increase in the phosphorylation of the cAMP-responsive element-binding protein (CREB) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cAMP signaling pathway . By inhibiting PDE4D, this compound prevents the breakdown of cAMP, leading to increased cAMP levels . This increase in cAMP levels stimulates the phosphorylation of CREB, a protein that plays a key role in neuronal plasticity and long-term memory formation .
Pharmacokinetics
The pharmacokinetic properties of this compound have been studied in animal models . It has been found that this compound has a suitable volume of distribution and clearance rate, resulting in an elimination half-life of 1.24 hours . These properties suggest that this compound has a favorable bioavailability profile.
Result of Action
The inhibition of PDE4D by this compound and the subsequent increase in cAMP levels lead to a range of molecular and cellular effects. These include the phosphorylation of CREB and other synaptic plasticity-related proteins, such as synaptosomal-associated protein 25 kDa, and the N-methyl-D-aspartate receptor subunit NR2A . These changes at the molecular level translate into observable effects at the cellular level, such as enhanced memory formation and consolidation .
Action Environment
The action of this compound can be influenced by the environment in which it is administered. For instance, in learning-stimulated conditions, this compound was found to enhance memory formation and consolidation in contextual fear conditioning . . This suggests that the efficacy of this compound can be modulated by environmental factors related to the context of administration.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[[3-(3-chlorophenyl)-4-methoxyphenyl]methyl]phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-26-20-10-7-15(12-19(20)16-3-2-4-17(22)13-16)11-14-5-8-18(9-6-14)24-21(23)25/h2-10,12-13H,11H2,1H3,(H3,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJLUTWHJUDZFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=CC=C(C=C2)NC(=O)N)C3=CC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151141 | |
Record name | D-159687 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1155877-97-6 | |
Record name | D-159687 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1155877976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-159687 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-159687 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T436CO8BT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q & A
Q1: What is the mechanism of action of D159687 and how does it affect downstream signaling?
A1: this compound acts as a selective negative allosteric modulator (NAM) of the phosphodiesterase 4D (PDE4D) enzyme. [, ] Unlike competitive inhibitors, which directly block the active site, NAMs bind to a distinct allosteric site on the enzyme, inducing a conformational change that reduces its catalytic activity. [] By inhibiting PDE4D, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes, including synaptic plasticity and memory formation. [, ] This leads to an increase in intracellular cAMP levels, ultimately enhancing signaling pathways implicated in learning and memory. []
Q2: Has this compound demonstrated efficacy in any preclinical models of cognitive impairment?
A2: Yes, this compound has shown promising pro-cognitive effects in preclinical studies. Notably, it improved performance in the object retrieval detour task in female Cynomolgous macaques, a primate model relevant to cognitive functions involving the corticostriatal circuitry. [] This suggests its potential as a therapeutic agent for disorders associated with cognitive decline. Further research explored its effects on memory enhancement in other models, observing biphasic effects linked to learning-activated signaling pathways. []
A2: While the provided abstracts do not delve into specific spectroscopic data, we can glean some structural information from the chemical name: 1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea. This name reveals the presence of key structural features, including:
Q3: Are there any known structure-activity relationship (SAR) studies for this compound or related analogs?
A4: One of the provided abstracts mentions the development of a concise two-step synthesis for this compound and related PDE4D inhibitors. [] This synthetic route, employing sequential Suzuki couplings, enables the generation of diverse analogs, including atropisomeric compounds, which are stereoisomers arising from restricted rotation around a single bond. [] This suggests that SAR studies are feasible and potentially underway to explore the impact of structural modifications on PDE4D inhibitory activity, potency, and selectivity. The ability to separate and study individual atropisomers, as mentioned in the abstract, could provide valuable insights into the binding modes and biological activity of these inhibitors. []
Q4: What are the implications of this compound's pharmacokinetic properties for its potential therapeutic use?
A5: While specific pharmacokinetic data is not provided in the abstracts, one study highlights the "suitable pharmacokinetic properties and safety profiles" of this compound and a related NAM, D159797. [] This suggests that these compounds possess favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, contributing to their potential for clinical development. Determining the detailed pharmacokinetic profile, including parameters such as bioavailability, half-life, and clearance, will be crucial in guiding dosing regimens and assessing the translational potential of this compound for therapeutic applications in humans.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.